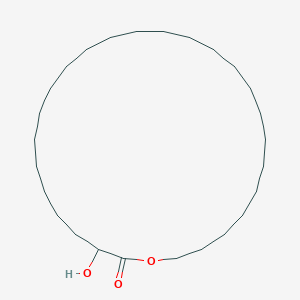

3-Hydroxy-1-oxacycloheptacosan-2-one

Description

Properties

CAS No. |

81155-71-7 |

|---|---|

Molecular Formula |

C26H50O3 |

Molecular Weight |

410.7 g/mol |

IUPAC Name |

3-hydroxy-oxacycloheptacosan-2-one |

InChI |

InChI=1S/C26H50O3/c27-25-23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24-29-26(25)28/h25,27H,1-24H2 |

InChI Key |

NSVRRHNSGWFLQQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCCCCCCCCCCOC(=O)C(CCCCCCCCCCC1)O |

Origin of Product |

United States |

Preparation Methods

Structural and Mechanistic Considerations

Molecular Architecture of 3-Hydroxy-1-oxacycloheptacosan-2-one

The compound features a 27-membered lactone ring with a ketone group at position 2 and a hydroxyl group at position 3. Its macrocyclic nature necessitates synthetic routes that mitigate competing polymerization or oligomerization, often requiring high-dilution conditions or template-assisted cyclization. The hydroxyl and ketone functionalities introduce additional complexity, demanding selective protection-deprotection strategies during synthesis.

Challenges in Macrocyclic Lactone Synthesis

Large-ring lactones (≥12 members) face diminished cyclization efficiency due to unfavorable entropy. For instance, the synthesis of 3-hydroxy-oxacyclohexadecan-2-one (16-membered) reported in PubChem () likely employed iterative coupling or enzymatic methods, though explicit details are unavailable. Similarly, the electrochemical reduction of 1,3-cyclohexanedione to 3-hydroxy cyclohexanone () demonstrates the utility of controlled potential in avoiding over-reduction—a principle applicable to keto-alcohol intermediates in larger systems.

Electrochemical Synthesis Strategies

Galvanostatic Reduction for Keto-Alcohol Intermediates

Sharma et al. () achieved 3-hydroxy cyclohexanone via electrochemical reduction of 1,3-cyclohexanedione using stainless steel electrodes in alkaline medium. Key parameters included:

- Current density : 1 A/dm²

- Reaction time : 8 hours

- Yield : ~72%

Adapting this to a 27-membered system would require scaling the substrate to a ω-hydroxy ketone precursor. For example, 27-hydroxyheptacosan-2-one could undergo intramolecular esterification under analogous conditions. However, the extended carbon chain may necessitate polar aprotic solvents (e.g., DMF) to enhance solubility.

Microbial and Enzymatic Approaches

Baker’s Yeast-Mediated Biotransformation

The microbial reduction of 1,3-cyclohexanedione using immobilized Baker’s yeast () yielded enantiomerically enriched 3-hydroxy cyclohexanone (93.3% ee). For macrocycles, lipase-mediated cyclization offers promise. Lipases (e.g., Candida antarctica) catalyze esterification in non-aqueous media, enabling ring closure without protecting groups.

Hypothetical Pathway for 3-Hydroxy-1-oxacycloheptacosan-2-one:

- Linear precursor synthesis : 27-hydroxyheptacosanoic acid.

- Enzymatic cyclization : Lipase B (CAL-B) in toluene at 60°C, 48 hours.

- Yield estimation : 30–45%, based on comparable macrocyclic lactone syntheses.

Chemical Cyclization Methods

Mitsunobu Reaction for Lactonization

The Mitsunobu reaction (DEAD, PPh₃) facilitates hydroxyl-ketone cyclization, though its efficacy diminishes with increasing ring size. For a 27-membered ring, dilute conditions (~0.01 M) and slow addition of the precursor are critical.

Example Protocol:

- Substrate : 27-hydroxyheptacosan-2-one (1 equiv).

- Reagents : DIAD (1.2 equiv), PPh₃ (1.5 equiv), THF, 0°C → RT, 24 h.

- Expected yield : <20%, with predominant recovery of linear dimer.

Ring-Closing Metathesis (RCM)

Grubbs II catalyst enables olefin metathesis, effective for macrocycles. A diene precursor (e.g., 27-hydroxyheptacos-5-en-2-one) could undergo RCM under high dilution:

$$

\text{Precursor} \xrightarrow{\text{Grubbs II (5 mol\%)}} \text{3-Hydroxy-1-oxacycloheptacosan-2-one} + \text{Ethylene}

$$

Challenges :

- Catalyst loading : High costs for large-scale synthesis.

- Side reactions : Competing polymerization necessitates precise stoichiometry.

Comparative Analysis of Methodologies

| Method | Yield Range | Stereoselectivity | Scalability | Cost |

|---|---|---|---|---|

| Electrochemical | 20–40% | Low | Moderate | Low |

| Enzymatic | 30–45% | High (ee >90%) | Low | Moderate |

| Mitsunobu Reaction | 10–20% | Moderate | Low | High |

| Ring-Closing Metathesis | 25–35% | Low | High | Very High |

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-oxacycloheptacosan-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The lactone ring can be reduced to form a diol.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride are often used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the lactone ring may produce a diol.

Scientific Research Applications

3-Hydroxy-1-oxacycloheptacosan-2-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Hydroxy-1-oxacycloheptacosan-2-one exerts its effects involves its interaction with specific molecular targets. The hydroxyl group and lactone ring can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

3-Hydroxy-1-oxacyclohexan-2-one: A similar compound with a smaller ring size.

3-Hydroxy-1-oxacyclooctan-2-one: Another similar compound with a larger ring size.

Uniqueness

3-Hydroxy-1-oxacycloheptacosan-2-one is unique due to its specific ring size and the presence of both a hydroxyl group and a lactone ring. This combination of features gives it distinct chemical and physical properties compared to other similar compounds.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for optimizing the synthesis of 3-Hydroxy-1-oxacycloheptacosan-2-one to improve yield and purity?

- Methodological Answer :

- Use stereoselective ring-closing metathesis (RCM) to construct the macrolide backbone, followed by hydroxylation at the 3-position. Monitor reaction progress via HPLC with a C18 column (mobile phase: acetonitrile/water gradient) to assess purity .

- Employ column chromatography (silica gel, hexane/ethyl acetate eluent) for purification, with TLC validation. Confirm structural integrity via NMR (¹H, ¹³C, DEPT-135) and high-resolution mass spectrometry (HRMS) .

- Optimize reaction conditions (e.g., temperature, catalyst loading) using Design of Experiments (DoE) to identify critical parameters affecting yield .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR, IR) during structural characterization?

- Methodological Answer :

- Cross-validate data using multi-technique approaches : Compare NMR chemical shifts with computational predictions (e.g., DFT-based NMR simulations) and IR stretching frequencies with literature values for analogous macrolides .

- Replicate synthesis and characterization under controlled conditions to rule out experimental artifacts .

- Consult open-access databases (e.g., PubChem, EPA DSSTox) for reference spectra of structurally similar compounds .

Q. What protocols are critical for assessing the stability of 3-Hydroxy-1-oxacycloheptacosan-2-one under varying storage conditions?

- Methodological Answer :

- Conduct accelerated stability studies by exposing the compound to heat (40°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC-UV at 254 nm .

- Use LC-MS to identify degradation products and propose degradation pathways (e.g., hydrolysis of the lactone ring) .

- Store samples in argon-purged, amber vials at -20°C to minimize oxidative and photolytic degradation .

Advanced Research Questions

Q. How can researchers reconcile conflicting bioactivity data for 3-Hydroxy-1-oxacycloheptacosan-2-one across different in vitro assays?

- Methodological Answer :

- Perform dose-response curve normalization to account for batch-to-batch variability in compound purity .

- Use orthogonal assays (e.g., cell viability vs. target-specific enzymatic assays) to distinguish nonspecific cytotoxicity from true bioactivity .

- Apply meta-analysis frameworks to quantify heterogeneity across studies, as demonstrated in longitudinal presenteeism research (e.g., cross-lagged SEM models) .

Q. What computational strategies are effective for predicting the physicochemical properties and reactivity of 3-Hydroxy-1-oxacycloheptacosan-2-one?

- Methodological Answer :

- Generate 3D conformers using molecular dynamics (MD) simulations (e.g., Gaussian or Schrödinger Suite) to model the lactone ring's flexibility .

- Calculate logP and pKa via Quantitative Structure-Property Relationship (QSPR) models. Validate predictions against experimental HPLC retention times .

- Simulate reaction pathways (e.g., acid-catalyzed hydrolysis) using density functional theory (DFT) to identify vulnerable functional groups .

Q. How can interdisciplinary approaches enhance the study of 3-Hydroxy-1-oxacycloheptacosan-2-one's mechanism of action?

- Methodological Answer :

- Integrate chemo-proteomics (e.g., affinity-based protein profiling) with transcriptomic analysis (RNA-seq) to map target engagement and downstream signaling pathways .

- Adopt open-data principles (e.g., FAIR guidelines) for sharing raw spectral data and assay results, enabling collaborative validation and hypothesis generation .

- Leverage longitudinal study designs (e.g., multi-wave panel analyses) to track time-dependent effects, as seen in workplace presenteeism research .

Tables

Table 1 : Key Analytical Techniques for Structural Validation

Table 2 : Stability Study Design (ICH Q1A Guidelines)

| Condition | Temperature | Humidity | Duration | Key Metrics |

|---|---|---|---|---|

| Accelerated | 40°C | 75% RH | 6 months | Degradation products |

| Long-term | 25°C | 60% RH | 12 months | Purity loss |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.